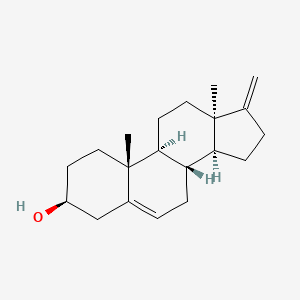
(3b,13a)-17-Methyleneandrost-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3b,13a)-17-Methyleneandrost-5-en-3-ol is a synthetic steroid compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry and functional groups, making it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of ruthenium catalysts for the regiospecific transfer hydrogenation of precursor compounds . This process typically requires precise control of reaction conditions, such as temperature and pressure, to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process often includes purification steps to isolate the desired product and ensure its purity for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: (3b,13a)-17-Methyleneandrost-5-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce various diols.
Wissenschaftliche Forschungsanwendungen
(3b,13a)-17-Methyleneandrost-5-en-3-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology and medicine, it serves as a precursor for synthesizing other biologically active steroids and hormones . Additionally, its unique structure makes it valuable for investigating the effects of specific functional groups on biological activity.
Wirkmechanismus
The mechanism of action of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves its interaction with specific molecular targets and pathways. As a steroid compound, it may bind to steroid receptors and modulate gene expression, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3b,13a)-17-Methyleneandrost-5-en-3-ol include other synthetic steroids and steroid derivatives, such as epiandrosterone and androstanediol . These compounds share similar structural features but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets this compound apart from similar compounds is its unique stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying the effects of specific structural modifications on steroid activity.
Eigenschaften
Molekularformel |
C20H30O |
|---|---|
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
CDCQHKMEOJJEBD-RABCQHRBSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


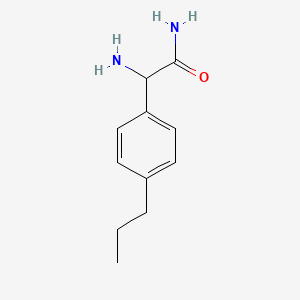
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
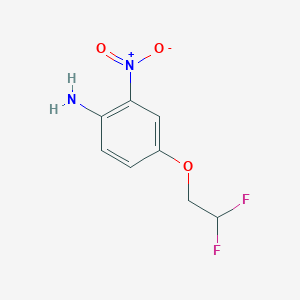
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
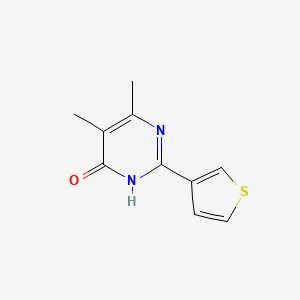
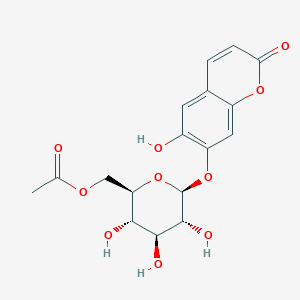

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)

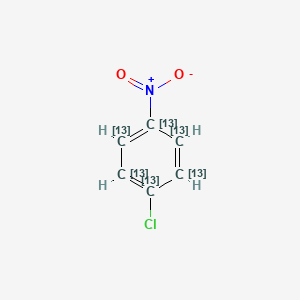

![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
